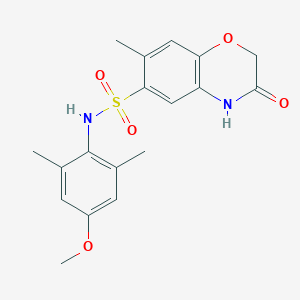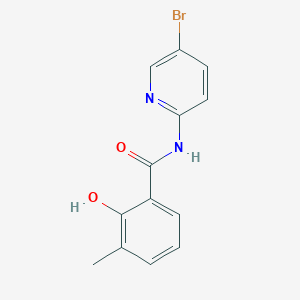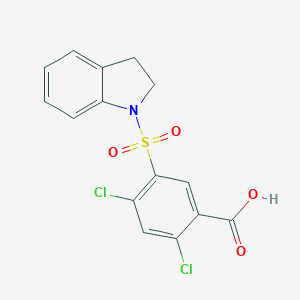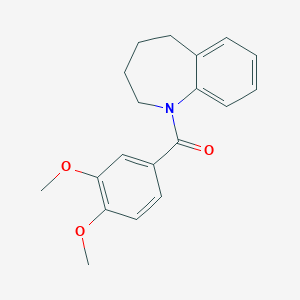
N-(4-methoxy-2,6-dimethylphenyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-2,6-dimethylphenyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, commonly known as MDL-28170, is a potent and selective inhibitor of the proteasome. Proteasomes are large protein complexes that play a critical role in the degradation of intracellular proteins, including those involved in cell cycle regulation and apoptosis. Inhibition of the proteasome has been shown to have potential therapeutic applications in cancer, autoimmune diseases, and neurodegenerative disorders.
Mecanismo De Acción
MDL-28170 acts by binding to the catalytic site of the proteasome, inhibiting its function and leading to the accumulation of intracellular proteins. This accumulation can lead to apoptosis in cancer cells and the suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
In addition to its effects on the proteasome, MDL-28170 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cell proliferation, as well as to induce the expression of heat shock proteins that protect cells from stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDL-28170 is a potent and selective inhibitor of the proteasome, making it a valuable tool for studying the role of the proteasome in various cellular processes. However, its use in lab experiments can be limited by its relatively high cost and the need for specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for research on MDL-28170. One area of interest is the development of more potent and selective proteasome inhibitors for use in cancer and other diseases. Another area of research is the identification of biomarkers that can predict response to proteasome inhibitors, which could help to personalize treatment for individual patients. Finally, there is interest in exploring the potential use of proteasome inhibitors in combination with other therapies, such as immunotherapy or chemotherapy, to enhance their effectiveness.
Métodos De Síntesis
MDL-28170 can be synthesized through a multistep process starting with the reaction of 4-methoxy-2,6-dimethylphenol with chlorosulfonic acid to form the corresponding sulfonic acid derivative. This is then reacted with 7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid to form the sulfonamide product.
Aplicaciones Científicas De Investigación
MDL-28170 has been extensively studied for its therapeutic potential in various diseases. In cancer, it has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. It has also been studied as a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus, as well as neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
N-(4-methoxy-2,6-dimethylphenyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide |
|---|---|
Fórmula molecular |
C18H20N2O5S |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
N-(4-methoxy-2,6-dimethylphenyl)-7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide |
InChI |
InChI=1S/C18H20N2O5S/c1-10-7-15-14(19-17(21)9-25-15)8-16(10)26(22,23)20-18-11(2)5-13(24-4)6-12(18)3/h5-8,20H,9H2,1-4H3,(H,19,21) |
Clave InChI |
FMVKZIZQBCKGOT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NS(=O)(=O)C2=CC3=C(C=C2C)OCC(=O)N3)C)OC |
SMILES canónico |
CC1=CC(=CC(=C1NS(=O)(=O)C2=CC3=C(C=C2C)OCC(=O)N3)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B270559.png)

![N~1~-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B270561.png)

![2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B270565.png)
![6H-[1,3]dioxolo[4,5-g][1,4]benzoxazin-7(8H)-one](/img/structure/B270568.png)
![2-[(4-methylbenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270571.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B270573.png)
![N-[3-(anilinosulfonyl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B270574.png)
![N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}biphenyl-2-carboxamide](/img/structure/B270575.png)
![1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270579.png)

![6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270581.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270582.png)